2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline
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Overview
Description
2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound that features a pyrrolidine ring, a pyridin-2-yloxy group, and a quinoxalin-2-yl group
Mechanism of Action
Target of Action
The compound (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a complex molecule that may interact with multiple targets. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is known to be involved in various biological activities, and its influence on biological activity has been investigated .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline typically involves the reaction of pyridin-2-yloxy and quinoxalin-2-yl derivatives with a pyrrolidine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. For example, a common synthetic route might involve the use of a base such as triethylamine in a solvent like dichloromethane, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost, efficiency, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxalin-2-yl ketone, while reduction could produce a pyrrolidin-1-yl alcohol derivative .
Scientific Research Applications
2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinolin-2-yl)methanone: Similar structure but with a quinolin-2-yl group instead of a quinoxalin-2-yl group.
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(isoquinolin-2-yl)methanone: Contains an isoquinolin-2-yl group.
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(benzofuran-2-yl)methanone: Features a benzofuran-2-yl group.
Uniqueness
The uniqueness of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridin-2-yloxy and quinoxalin-2-yl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets .
Properties
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(16-11-20-14-5-1-2-6-15(14)21-16)22-10-8-13(12-22)24-17-7-3-4-9-19-17/h1-7,9,11,13H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKCBFJJEKQGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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